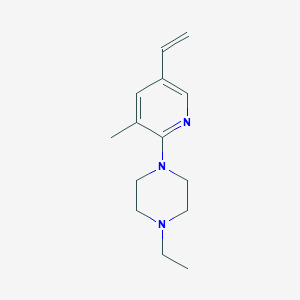![molecular formula C7H6ClN3O B11796200 (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is a chemical compound with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-F][1,2,4]triazine core substituted with a chloromethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor followed by chlorination and subsequent reduction to yield the desired product . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol can be compared with other similar compounds, such as:
Pyrrolo[2,1-F][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Chloromethyl-substituted heterocycles: These compounds have similar functional groups but different core structures, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-2,4,12H,3H2 |
InChI Key |
WAWXTSDBZVIENG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CO)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



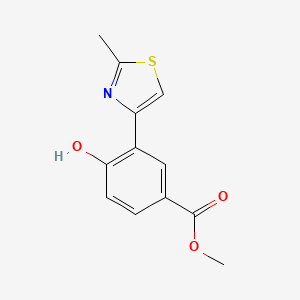
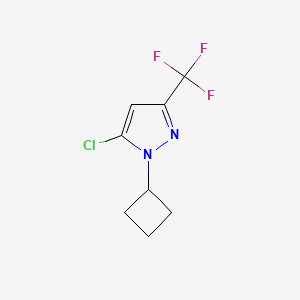

![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)



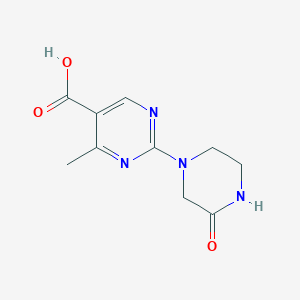
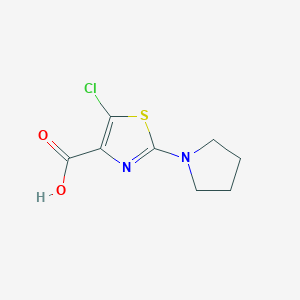
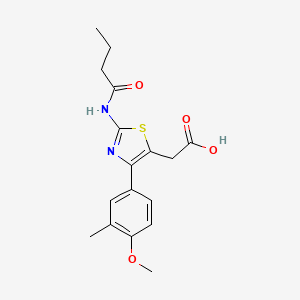
![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)

